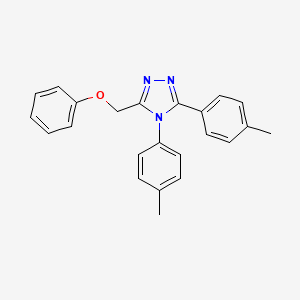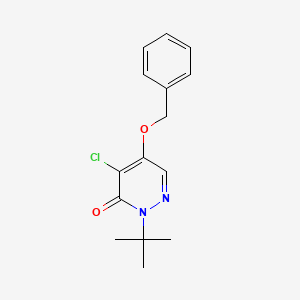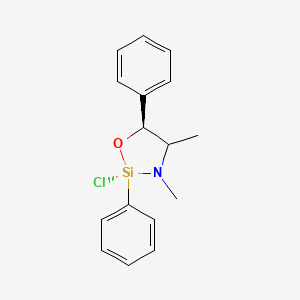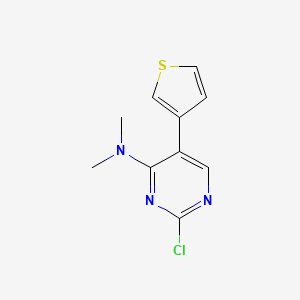
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This particular compound features a pyrimidine ring substituted with a methyl and a phenyl group, making it a unique and interesting molecule for various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime typically involves the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction conditions often include heating to facilitate the formation of the oxime. The use of calcium oxide (CaO) as a base has been reported to give quantitative yields under mild conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through the oxime exchange method. This process involves the reaction of acetaldehyde with a suitable oxime precursor in the presence of nitrogen gas to prevent oxidation. The reaction mixture is then subjected to vacuum distillation to purify the product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Strong bases like n-butyllithium (n-BuLi) are used to deprotonate the oxime, allowing for subsequent alkylation or acylation reactions.
Major Products
Oxidation: Nitriles and amides.
Reduction: Amines.
Substitution: Alkylated or acylated oximes.
Applications De Recherche Scientifique
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime involves its interaction with specific molecular targets. Oximes are known to reactivate acetylcholinesterase (AChE) by cleaving the bond between the enzyme and organophosphate inhibitors. This reactivation process is crucial in counteracting the toxic effects of organophosphates . Additionally, oximes can inhibit various kinases, contributing to their anticancer and anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A potent oxime reactivator of AChE.
Trimedoxime: Used in the treatment of organophosphate poisoning.
Methoxime: Known for its reactivating properties.
Uniqueness
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biochemical properties and reactivity compared to other oximes. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C13H13N3O |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(E)-N-(2-methyl-6-phenylpyrimidin-4-yl)oxyethanimine |
InChI |
InChI=1S/C13H13N3O/c1-3-14-17-13-9-12(15-10(2)16-13)11-7-5-4-6-8-11/h3-9H,1-2H3/b14-3+ |
Clé InChI |
UJVHTCPEWILTNB-LZWSPWQCSA-N |
SMILES isomérique |
C/C=N/OC1=NC(=NC(=C1)C2=CC=CC=C2)C |
SMILES canonique |
CC=NOC1=NC(=NC(=C1)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-methyl-4-[(propan-2-yl)sulfanyl]pyridazin-3(2H)-one](/img/structure/B12908523.png)



![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)

![Isopentyl 4'-phenyl-[2,2'-biquinoline]-4-carboxylate](/img/structure/B12908568.png)



![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1-phenyl-3-propyl-](/img/structure/B12908599.png)

![Ethyl 2-hydroxy-8-oxo-6-propan-2-ylcyclohepta[b]furan-3-carboxylate](/img/structure/B12908609.png)
![4-Acridinecarboxamide, 9-chloro-N-[2-(dimethylamino)ethyl]-5-methyl-](/img/structure/B12908624.png)
